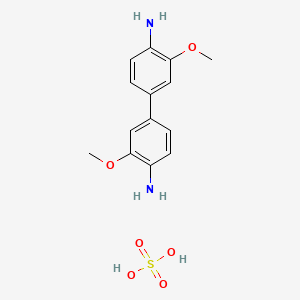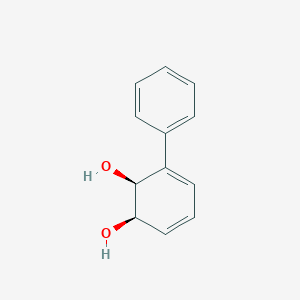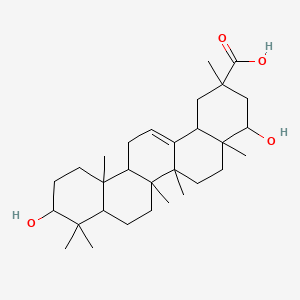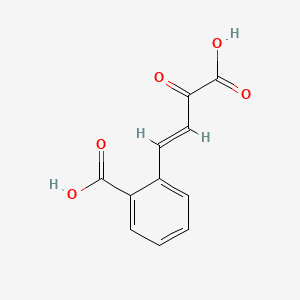![molecular formula C19H26N2 B1234605 (1R,9R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-triene](/img/structure/B1234605.png)
(1R,9R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aspidospermidine is an Aspidosperma alkaloid and an indole alkaloid fundamental parent.
Applications De Recherche Scientifique
Isomerization Studies
- A study by Afonin et al. (2017) explored the spontaneous E/Z isomerization of similar bis[(Z)‐cyanomethylidene]‐diazapentacyclodienedicarboxylates. This process led to a mixture of different isomers, analyzed through NMR spectroscopy and quantum chemical calculations. It highlights the isomerization dynamics in related compounds (Afonin et al., 2017).
Synthesis and Structure Analysis
- Guo and Zong (1994) reported on the synthesis of N-Pivot Lariat Crown Ethers containing central functional groups, relevant for understanding the synthesis pathways and structural aspects of complex cyclic compounds (Guo & Zong, 1994).
- Kunze et al. (2006) discussed the synthesis and crystal structures of π-prismands, which are related to the studied compound in terms of their complex bicyclic and polycyclic structures (Kunze et al., 2006).
- Beltrame et al. (1993) investigated the structure of a triazaoxabicyclodecatriene derivative, offering insights into the conformational aspects of similar complex cyclic structures (Beltrame et al., 1993).
Chemical Reactions and Properties
- Trofimov et al. (2012) examined the tandem regio- and stereospecific cyclization of ethyl isonicotinate with cyanoacetylenic alcohols to create novel polycondensed heterocyclic systems, pertinent to understanding the reactivity of similar compounds (Trofimov et al., 2012).
- Devassia et al. (2018) looked at the π–π stacking interactions in 10-Methyl-9,11-annulated dibenzobarrelene, relevant for understanding intermolecular interactions in similar compounds (Devassia et al., 2018).
- Weigl et al. (2002) synthesized 6,8-diazabicyclo[3.2.2]nonanes, showing the potential for creating conformationally constrained compounds with specific receptor affinities, relevant for similar complex cyclic compounds (Weigl et al., 2002).
Ethylene Inhibition in Plants
- Sisler and Serek (1997) discovered organic molecules that block the ethylene receptor in plants, an application that can be explored in similar complex cyclic compounds for agricultural purposes (Sisler & Serek, 1997).
Conformational Studies
- Pool et al. (2004) prepared and studied the conformation of diazabicyclo compounds, providing insights into the conformational preferences of such complex cyclic structures (Pool et al., 2004).
Biological Activity and Applications
- Boztaş et al. (2019) synthesized bromophenol derivatives with a cyclopropyl moiety, showing the potential for bioactivity in similar compounds (Boztaş et al., 2019).
- Tamayo et al. (2005) developed fluorescent devices for protons and metal ions, highlighting applications in sensing and detection for similar complex cyclic compounds (Tamayo et al., 2005).
Propriétés
Nom du produit |
(1R,9R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-triene |
|---|---|
Formule moléculaire |
C19H26N2 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
(1R,9R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-triene |
InChI |
InChI=1S/C19H26N2/c1-2-18-9-5-12-21-13-11-19(17(18)21)14-6-3-4-7-15(14)20-16(19)8-10-18/h3-4,6-7,16-17,20H,2,5,8-13H2,1H3/t16-,17-,18-,19-/m1/s1 |
Clé InChI |
YAAIPCQYJYPITK-NCXUSEDFSA-N |
SMILES isomérique |
CC[C@]12CCCN3[C@H]1[C@@]4(CC3)[C@@H](CC2)NC5=CC=CC=C45 |
SMILES |
CCC12CCCN3C1C4(CC3)C(CC2)NC5=CC=CC=C45 |
SMILES canonique |
CCC12CCCN3C1C4(CC3)C(CC2)NC5=CC=CC=C45 |
Synonymes |
aspidospermidine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1aH-indeno[1,2-b]oxirene](/img/structure/B1234523.png)

![(17S)-17-[2-[4-[2,6-bis(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl]-1-oxoethyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1234529.png)
![(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[1-azocanyl(oxo)methyl]-6'-[2-(2-hydroxyethoxy)phenyl]-5-[2-(4-methoxyphenyl)ethynyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione](/img/structure/B1234530.png)

![2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]acetamide](/img/structure/B1234533.png)
![N~1~-((1E)-{2-[(2,4-dichlorobenzyl)oxy]phenyl}methylene)-1H-tetrazole-1,5-diamine](/img/structure/B1234535.png)
![N-[(Z)-1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide;hydrochloride](/img/structure/B1234536.png)
![(2S)-N-[(6S,9S,16S,17S,20R,23R)-7,21-dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]-2-hydroxy-2-[(2R,5R,6R)-2-hydroxy-6-methyl-5-[(2S)-2-methylbutyl]oxan-2-yl]propanamide](/img/structure/B1234537.png)
![N-[1-[(4-fluorophenyl)methyl]-4-pyrazolyl]-5-(2-furanyl)-3-isoxazolecarboxamide](/img/structure/B1234540.png)
![11,11-Dimethyl-4,8-dimethylene-5-bicyclo[7.2.0]undecanone oxime](/img/structure/B1234541.png)

